molecular formula C15H17IN4OS B5602707 6-tert-butyl-4-[(2-iodobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one

6-tert-butyl-4-[(2-iodobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one

Cat. No. B5602707
M. Wt: 428.3 g/mol
InChI Key: XGCBBFKNLQDAJQ-RQZCQDPDSA-N
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Description

6-tert-butyl-4-[(2-iodobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one is a chemical compound with a complex structure. It belongs to the class of 1,2,4-triazines, which are heterocyclic compounds featuring a ring with nitrogen and carbon atoms.

Synthesis Analysis

The synthesis of related 1,2,4-triazines typically involves the reaction of starting materials like tert-butyl carboxylate and cyanomalonate, followed by coupling with an aromatic aldehyde to form Schiff base compounds. These steps are characterized using spectroscopic methods such as FTIR and NMR (Çolak, Karayel, Buldurun, & Turan, 2021).

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using X-ray crystallographic analysis. This analysis can reveal the presence of intramolecular hydrogen bonds which stabilize the molecular and crystal structure (Çolak et al., 2021).

Chemical Reactions and Properties

These compounds can react under various conditions, forming derivatives with different functional groups. The reactivity is influenced by factors such as the presence of other functional groups and the solvent used (Mironovich & Shcherbinin, 2014).

properties

IUPAC Name

6-tert-butyl-4-[(E)-(2-iodophenyl)methylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IN4OS/c1-15(2,3)12-13(21)20(14(22-4)19-18-12)17-9-10-7-5-6-8-11(10)16/h5-9H,1-4H3/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCBBFKNLQDAJQ-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC=CC=C2I)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC=CC=C2I)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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